molecular formula C20H26N4O4 B12551970 N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea] CAS No. 174008-97-0

N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]

Cat. No.: B12551970
CAS No.: 174008-97-0
M. Wt: 386.4 g/mol
InChI Key: PMUFMUCKUABXFC-UHFFFAOYSA-N
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Description

N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] is a chemical compound known for its unique properties and applications. It is a sterically hindered phenolic antioxidant, primarily used for stabilizing polymers, especially polyamides. This compound is recognized for its thermal stability and non-discoloring properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] typically involves the reaction of hexamethylene diisocyanate with 3-hydroxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as benzene or cyclohexane and maintaining a specific temperature range to optimize yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced equipment and technology in industrial settings allows for efficient production while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing chain reactions that lead to material degradation. This antioxidant action is crucial in stabilizing polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] stands out due to its specific structure, which provides enhanced thermal stability and non-discoloring properties. This makes it particularly valuable in applications where maintaining the appearance and integrity of materials is crucial .

Properties

CAS No.

174008-97-0

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-[6-[(3-hydroxyphenyl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C20H26N4O4/c25-17-9-5-7-15(13-17)23-19(27)21-11-3-1-2-4-12-22-20(28)24-16-8-6-10-18(26)14-16/h5-10,13-14,25-26H,1-4,11-12H2,(H2,21,23,27)(H2,22,24,28)

InChI Key

PMUFMUCKUABXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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